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molecular formula C9H9FN2 B8698791 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile

2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile

Cat. No. B8698791
M. Wt: 164.18 g/mol
InChI Key: PUZKHMMXXQVYCK-UHFFFAOYSA-N
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Patent
US09018223B2

Procedure details

To a 0° C. solution of 2,6-difluoropyridine (69.6 g, 605 mmol, 1.0 equiv) and isobutyronitrile (41.7 g, 610 mmol, 1.0 equiv) in toluene (500 mL) was added sodium hexamethyldisilazide (2.0 M in THF, 302 mL, 605 mmol, 1.0 equiv) in a dropwise manner. The resulting mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction was then quenched with water (500 mL), and the organic layer was separated from the aqueous layer. The aqueous layer was extracted with EtOAc (2×300 mL), and the combined organic phases were washed with saturated brine solution (2×400 mL), dried over Na2SO4, concentrated to give a crude yellow oil, and chromatographed with silica gel (2-10% EtOAc/hex) to give 2-(6-fluoropyridin-2-yl)-2-methylpropanenitrile (55.7 g, 56%) as a clear oil.
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
302 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[C:9](#[N:13])[CH:10]([CH3:12])[CH3:11].C[Si](C)(C)[N-][Si](C)(C)C.[Na+]>C1(C)C=CC=CC=1>[F:8][C:4]1[N:3]=[C:2]([C:10]([CH3:12])([CH3:11])[C:9]#[N:13])[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
41.7 g
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
302 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (500 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated brine solution (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude yellow oil
CUSTOM
Type
CUSTOM
Details
chromatographed with silica gel (2-10% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=CC(=N1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.7 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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